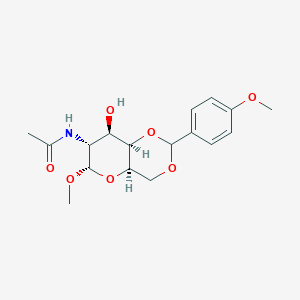

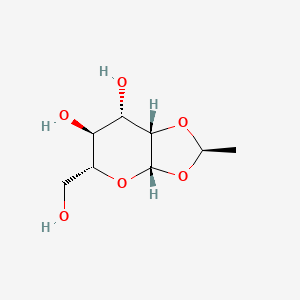

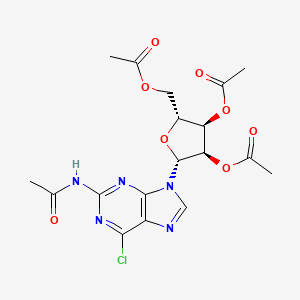

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a model oligosaccharide of biological significance, used in the study of complex carbohydrate structures and their biological functions. Its synthesis and analysis contribute to understanding carbohydrate chemistry, particularly in the context of biological interactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of this compound involves the Helferich glycosylation, a pivotal reaction for forming glycosidic bonds. Specifically, methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside was prepared with a high yield by glycosylating methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with tetra-O-acetyl-α-D-mannopyranosyl bromide. This step was followed by the removal of protective groups, leading to the formation of the target compound (Winnik, Brisson, Carver, & Krepinsky, 1982).

Applications De Recherche Scientifique

Synthetic Approaches and Applications : Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside is a significant compound in the synthesis of complex oligosaccharides with biological significance. Its preparation involves Helferich glycosylation, a method used for attaching sugar molecules together, which plays a critical role in creating model compounds for biological studies and understanding carbohydrate-based interactions in biological systems. Notably, this compound has been utilized in the synthesis of model oligosaccharides of biological significance, such as methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and the corresponding mannobiosides, showcasing its relevance in the synthesis of biologically significant molecules (Winnik et al., 1982). The disaccharides produced through these synthetic routes, such as methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, have been synthesized, contributing to the rich tapestry of oligosaccharide chemistry and their potential applications in biological research.

Structural and Conformational Analysis : The structural properties of D-mannopyranosyl rings containing O-acetyl side-chains have been extensively studied to understand the effects of O-acetylation on bond lengths, bond angles, and torsion angles. Such studies are crucial for comprehending the subtle changes in molecular conformation upon modification and how these changes might affect the biological activity or interaction of these molecules. It's found that O-acetylation exerts minimal effect on certain bond lengths but can lead to notable changes in exocyclic C-O bonds involved in O-acetylation, indicating the sensitivity of saccharide structures to chemical modifications (Turney et al., 2019).

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNGMWPZBKSQCO-WCOSSBOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

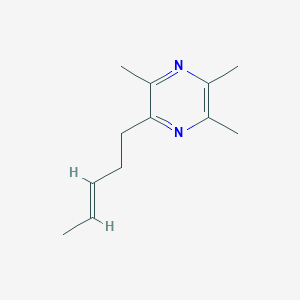

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)